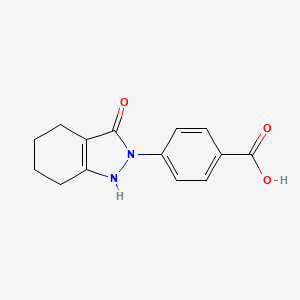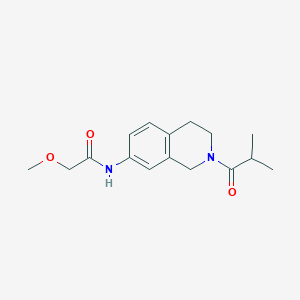![molecular formula C23H31N3O4 B2955688 2-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-N-(3-ethoxypropyl)-2-oxoacetamide CAS No. 894001-05-9](/img/structure/B2955688.png)
2-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-N-(3-ethoxypropyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-N-(3-ethoxypropyl)-2-oxoacetamide is a complex organic compound that features an indole core, a seven-membered azepane ring, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-N-(3-ethoxypropyl)-2-oxoacetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions involving azepane derivatives.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core and the azepane ring.
Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole ring and the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
2-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-N-(3-ethoxypropyl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-N-(3-ethoxypropyl)-2-oxoacetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Azepanyl)ethyl methacrylate: Similar in structure but with a methacrylate group instead of the indole core.
(2-Azepan-1-yl-2-phenylethyl)amine: Contains an azepane ring and a phenylethyl group.
Uniqueness
2-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-N-(3-ethoxypropyl)-2-oxoacetamide is unique due to its combination of an indole core and an azepane ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Propriétés
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(3-ethoxypropyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-2-30-15-9-12-24-23(29)22(28)19-16-26(20-11-6-5-10-18(19)20)17-21(27)25-13-7-3-4-8-14-25/h5-6,10-11,16H,2-4,7-9,12-15,17H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBJNGUAVOROBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2955606.png)
![2-Chloro-N-[2-(3-cyanophenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B2955607.png)


![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2955612.png)


![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide](/img/structure/B2955615.png)




![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2955627.png)
![5-fluoro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2955628.png)
